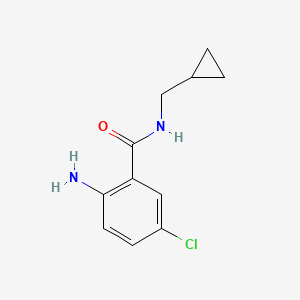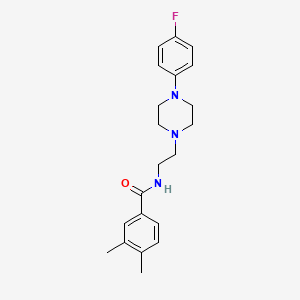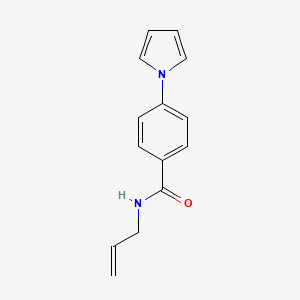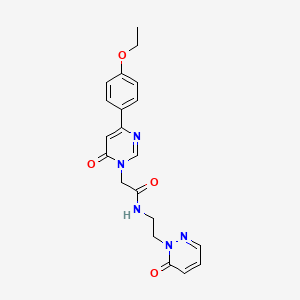
2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H21N5O4 and its molecular weight is 395.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of pyrimidinones and oxazinones, which are related to the chemical , exhibit significant antimicrobial properties. For example, Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents using citrazinic acid as a starting material, demonstrating good antibacterial and antifungal activities (Hossan et al., 2012).
Anti-inflammatory and Analgesic Activity
Several pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Sondhi et al. (2009) synthesized a number of pyrimidinone derivatives and screened them for these properties, finding compounds with significant anti-inflammatory and analgesic activities (Sondhi et al., 2009).
Antinociceptive Activity
Doğruer et al. (2000) synthesized new pyridazinone derivatives and investigated their antinociceptive activity, finding several compounds more potent than aspirin in this regard (Doğruer et al., 2000).
Potential Antiasthma Agents
Medwid et al. (1990) prepared triazolo[1,5-c]pyrimidines as potential antiasthma agents, finding specific compounds with notable activity in inhibiting mediator release (Medwid et al., 1990).
Synthesis and Biological Evaluation
Farouk et al. (2021) investigated the synthesis, chemical reactivity, and biological evaluation of novel pyrimidine derivatives, providing insights into their potential therapeutic uses (Farouk et al., 2021).
Anticancer Properties
Su et al. (1988) synthesized 5-deazaaminopterin analogues with potential anticancer activities, highlighting the therapeutic potential of similar compounds in oncology (Su et al., 1988).
Imaging Applications
Dollé et al. (2008) reported on the synthesis of selective radioligands for imaging translocator protein (18 kDa) with PET, a technique relevant in medical diagnostics (Dollé et al., 2008).
Histamine Antagonism
Brown et al. (1989) synthesized pyrimidone derivatives with histamine H1- and H2-receptor antagonist activities, indicating their potential in treating allergies and related conditions (Brown et al., 1989).
Properties
IUPAC Name |
2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-2-29-16-7-5-15(6-8-16)17-12-20(28)24(14-22-17)13-18(26)21-10-11-25-19(27)4-3-9-23-25/h3-9,12,14H,2,10-11,13H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHVWQNAAYLNJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2434382.png)
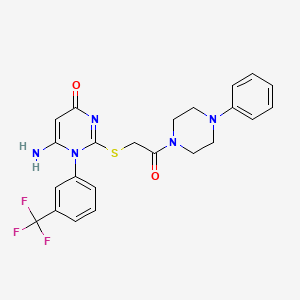
![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide](/img/structure/B2434386.png)
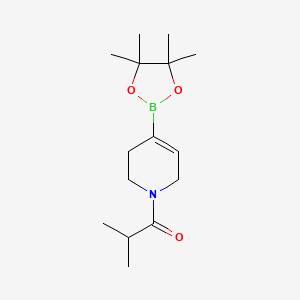
![N-(1-cyanocyclohexyl)-2-[4-ethyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2434390.png)

![3-[3-(2,4-dimethoxyphenyl)-2-oxo-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione; propan-2-ol](/img/structure/B2434392.png)
![[5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol](/img/structure/B2434394.png)
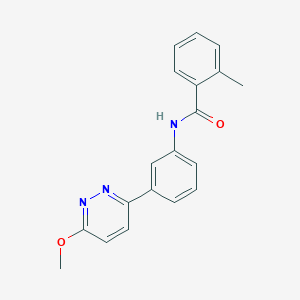

![4,5,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2434398.png)
